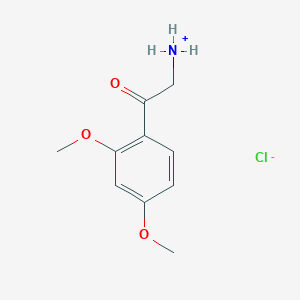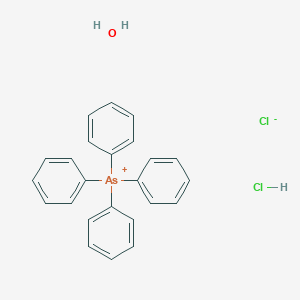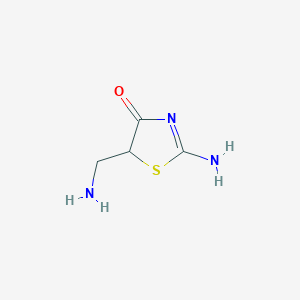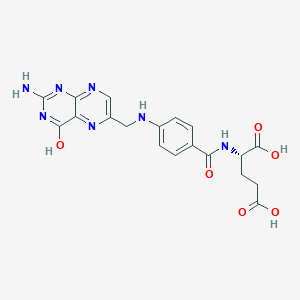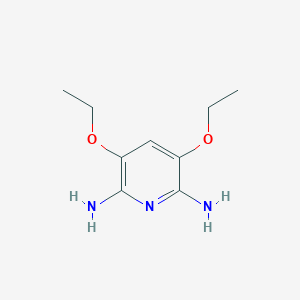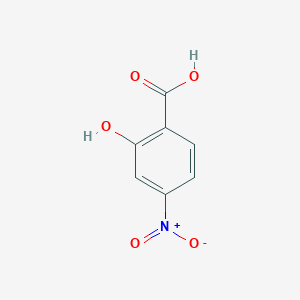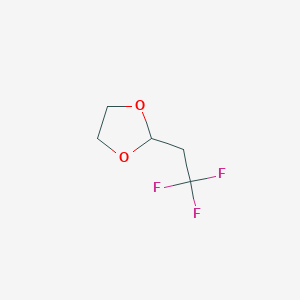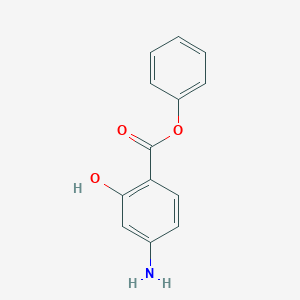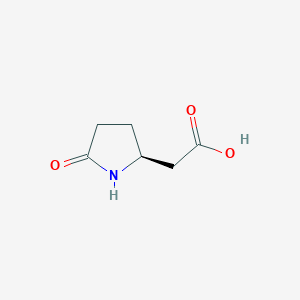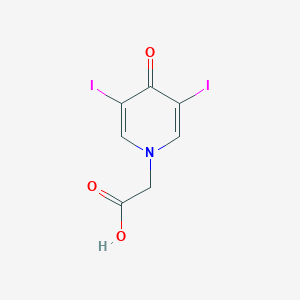
2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the reaction of perfluoroalkyl-substituted oxadiazoles with hydrazine, leading to the formation of Z-oximes of triazinones as major products. These reactions are facilitated by nucleophilic addition followed by ring opening and closure processes under mild conditions, yielding high yields of the desired products (Buscemi et al., 2005).
Molecular Structure Analysis
X-ray structural analysis has been used to determine the molecular structure of similar fluorinated compounds, revealing detailed insights into their crystal packing and molecular orientation. For instance, trifluoromethyl-substituted dielectrophile structures have been shown to exhibit specific configurations that influence their reactivity and interactions with other molecules (Flores et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving fluorinated phenyl hydrazines can lead to various heterocyclic compounds, including triazoles, benzothiazines, and pyrazoles, through processes such as cyclocondensation, condensation with diketones, and oxidative cyclization. These reactions are significant for synthesizing novel compounds with potential biological and agricultural applications (Thomas et al., 2003).
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactivity
Studies have shown that hydrazine derivatives exhibit significant chemical reactivity and stability, influenced by their molecular structure. For example, research into the vibration and interaction of pharmaceutically active hydrazine derivatives has demonstrated trends in chemical reactivity and stability. The effects of substituents like bromine and chlorine, compared to fluorine atoms, have been noted, providing insights into the molecular dynamics and stability of such compounds in biological systems (Mary et al., 2021).
Synthesis and Screening for Biological Activity
In the pursuit of novel compounds with potential biological applications, various synthetic pathways have been explored. For instance, the synthesis of bisaryl hydrazino-s-triazine derivatives and their screening for microbial activity against both gram-positive and gram-negative bacteria highlight the antimicrobial potential of these compounds (Chaudhari, Patel, & Hathi, 2007). Additionally, the unexpected reaction of certain hydrazine compounds leading to novel heterocyclic compounds underlines the diversity of chemical reactions these derivatives can undergo and their potential for generating new pharmacologically relevant molecules (Shagun et al., 2003).
Antimicrobial and Antitumour Activities
The exploration of hydrazine derivatives for their antimicrobial and antitumor activities is a significant aspect of current research. For instance, the microwave-assisted synthesis of halogenated anilin-yl-substituted thiazolidin-4-one derivatives and their screening for antimicrobial activities illustrate the potential use of these compounds in combating various microbial infections (Dinnimath et al., 2011). Moreover, the synthesis and evaluation of anticancer activity of new pyridazinone derivatives through molecular docking studies suggest that hydrazine derivatives could play a role in the development of new anticancer agents (Mehvish & Kumar, 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5N2/c8-5-3(15-14)1-2(9)4(6(5)10)7(11,12)13/h1,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFFAYVDQOAIKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(F)(F)F)F)Cl)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560099 |
Source


|
| Record name | [2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl hydrazine | |
CAS RN |
121435-36-7 |
Source


|
| Record name | [2-Chloro-3,5-difluoro-4-(trifluoromethyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

